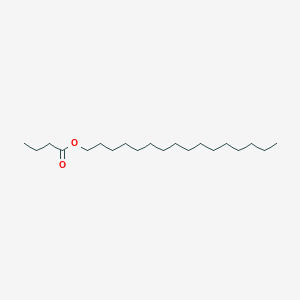

Hexadecyl butyrate

Description

Hexadecyl butyrate (C₂₀H₄₀O₂) is a long-chain ester composed of a hexadecyl (16-carbon) alcohol and butyric acid (4-carbon carboxylic acid). With a molecular weight of 312.30 g/mol , it is structurally characterized by a hydrophobic alkyl chain and a polar ester group. This compound is part of the alkyl butyrate family, which includes esters with varying alkyl chain lengths.

Properties

CAS No. |

6221-99-4 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

hexadecyl butanoate |

InChI |

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20(21)18-4-2/h3-19H2,1-2H3 |

InChI Key |

NJVKAQGGBANCKG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC |

Other CAS No. |

6221-99-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Alkyl butyrates differ primarily in the length of their alkyl chains. Key examples include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length |

|---|---|---|---|

| Methyl butyrate | C₅H₁₀O₂ | 102.13 | Methyl (C1) |

| Hexyl butyrate | C₁₀H₂₀O₂ | 172.27 | Hexyl (C6) |

| Decyl butyrate | C₁₄H₂₈O₂ | 228.21 | Decyl (C10) |

| Tetradecyl butyrate | C₁₈H₃₆O₂ | 284.27 | Tetradecyl (C14) |

| Hexadecyl butyrate | C₂₀H₄₀O₂ | 312.30 | Hexadecyl (C16) |

| Octadecyl butyrate | C₂₂H₄₄O₂ | 340.33 | Octadecyl (C18) |

Key Observations :

- Molecular Weight : Increases linearly with alkyl chain length, influencing phase behavior and solubility.

- Chain Length : Longer chains enhance hydrophobicity and van der Waals interactions, affecting melting/boiling points and surface activity .

Physical Properties

Available data for select compounds:

| Compound | Boiling Point (°C) | Melting Point (°C) | logP (Lipophilicity) |

|---|---|---|---|

| Methyl butyrate | 102 | -95 | 1.58 |

| Hexyl butyrate | 204–206 | -78 | 3.95 |

| This compound | Not reported | Not reported | Estimated >8 |

| Octadecyl butyrate | Not reported | Not reported | Estimated >9 |

Trends :

- Boiling Points : Increase with chain length due to stronger intermolecular forces. Hexyl butyrate boils at 204–206°C , while methyl butyrate volatilizes at 102°C .

- Lipophilicity : logP values rise with chain length, making longer-chain esters (e.g., hexadecyl) more suitable for lipid-based formulations .

This compound

- Surface Modification: Self-assembled monolayers (SAMs) with hexadecyl groups undergo degradation under vacuum ultraviolet (VUV) irradiation, forming polar functional groups (e.g., -OH, -COOH). This property is exploited in surface engineering for sensors or coatings .

Shorter-Chain Butyrates

- Methyl Butyrate : Used in flavoring agents and enzymatic assays. Its water solubility facilitates applications in food and biochemistry .

- Hexyl Butyrate : Industrial applications include fragrances and plasticizers. Its moderate chain length balances volatility and lipophilicity .

Longer-Chain Butyrates

Research Findings and Contrasting Data

- Transdermal Enhancement : Hexadecyl phosphonates outperform shorter-chain derivatives (e.g., octyl) in enhancing indomethacin permeability. However, phosphate derivatives with C12–C16 chains show comparable efficacy, indicating structure-activity dependence .

- Enzyme Interactions : Brij 58 (a hexadecyl ether) boosts lipase activity on methyl butyrate, highlighting the role of hexadecyl moieties in modulating biological interactions .

- Contradictions : While hexadecyl chains generally improve lipid solubility, their efficacy varies by functional group. For example, phosphates with C12–C16 chains perform equally well, unlike phosphonates .

Q & A

Q. What are the established methods for synthesizing hexadecyl butyrate, and how can purity be optimized?

this compound is synthesized via esterification, typically involving butyric acid and hexadecanol under acid catalysis. To optimize purity, reflux conditions (e.g., 60–80°C for 6–12 hours) and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) are critical. Post-synthesis, purification via column chromatography or vacuum distillation removes unreacted substrates. Analytical validation using NMR (to confirm ester bond formation) and GC-MS (to assess purity >98%) is essential .

| Key Reaction Parameters |

|---|

| Catalyst: Sulfuric acid or p-toluenesulfonic acid |

| Solvent: Toluene or dichloromethane |

| Yield Optimization: Azeotropic removal of water |

Q. Which analytical techniques are most effective for characterizing this compound in experimental settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the ester carbonyl peak at ~170 ppm. Fourier-Transform Infrared Spectroscopy (FTIR) confirms the ester C=O stretch at 1740–1720 cm⁻¹. Mass spectrometry (GC-MS or LC-MS) quantifies molecular weight (M.W. ~312.5 g/mol) and detects impurities. For stability studies, accelerated degradation assays under varying pH/temperature conditions are paired with HPLC analysis .

Q. How does the chemical stability of this compound influence its storage and experimental handling?

this compound is susceptible to hydrolysis under acidic/basic conditions. Storage in anhydrous environments (desiccators, inert gas) at 4°C minimizes degradation. Pre-experiment stability tests (e.g., TLC or HPLC at 0, 24, and 48 hours) are recommended. Protective measures, such as gloves and fume hoods, are mandatory due to potential irritant properties .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with lipid bilayers or cellular membranes?

The hexadecyl chain enables integration into lipid bilayers, altering membrane fluidity. Studies using fluorescence anisotropy or Differential Scanning Calorimetry (DSC) reveal phase transition changes. Comparative analyses with shorter-chain esters (e.g., hexyl butyrate) show that this compound’s hydrophobicity enhances retention in membranes, potentially modulating signal transduction .

Q. How can in vitro and in vivo models be designed to evaluate this compound’s bioactivity without confounding variables?

In vitro: Use polarized epithelial cells (Caco-2) to simulate intestinal absorption or Vero cells for cytotoxicity screening (CCK-8 assay). Dose-response curves (0.01–1 mM) and exposure times (2–24 hours) should align with physiological relevance . In vivo: Rodent models require controlled diets to avoid microbiome-derived butyrate interference. Isotopic labeling (¹⁴C-hexadecyl butyrate) tracks metabolic fate, while RNA-seq identifies gene expression changes in nutrient uptake pathways .

Q. How should researchers address contradictions in dose-dependent effects of this compound across studies?

Contradictions often arise from batch-to-batch variability (e.g., purity, solvent residues) or model specificity. Mitigation strategies include:

- Standardized Synthesis Protocols : Adopt strict QC measures (e.g., peptide content analysis for esters, as in ).

- Statistical Rigor : Use ANOVA with post-hoc tests (Bonferroni) to compare datasets and calculate IC₅₀ values from dose-response curves .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell type or exposure duration .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.